N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
CAS No.: 717858-97-4
Cat. No.: VC8665538
Molecular Formula: C13H9F3N2O
Molecular Weight: 266.22 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide - 717858-97-4](/images/structure/VC8665538.png)
Specification
CAS No. | 717858-97-4 |
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Molecular Formula | C13H9F3N2O |
Molecular Weight | 266.22 g/mol |
IUPAC Name | N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Standard InChI | InChI=1S/C13H9F3N2O/c14-13(15,16)10-1-3-11(4-2-10)18-12(19)9-5-7-17-8-6-9/h1-8H,(H,18,19) |
Standard InChI Key | JFCDNQVJUVAQQQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC=NC=C2 |
Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC=NC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
N-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxamide (molecular formula: C₁₃H₉F₃N₂O; molecular weight: 266.22 g/mol) consists of two aromatic systems: a pyridine ring and a para-trifluoromethyl-substituted phenyl ring connected by a carboxamide bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, common features in pharmacologically active molecules.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₃H₉F₃N₂O |
Molecular Weight | 266.22 g/mol |
LogP (Predicted) | 2.8–3.2 |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 4 (amide O, pyridine N, two CF₃ F) |
Rotatable Bonds | 3 |
The para-substitution pattern distinguishes this compound from its meta-substituted analog, potentially altering electronic distribution and steric interactions with biological targets.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide likely follows established methodologies for aromatic carboxamides:
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Trifluoromethylation: Introduction of the CF₃ group via Ullmann-type coupling or direct fluorination using reagents like CF₃I in the presence of copper catalysts.
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Amide Bond Formation: Coupling 4-pyridinecarboxylic acid with 4-(trifluoromethyl)aniline using carbodiimide-based reagents (e.g., EDC, HOBt).
Example Reaction:
Industrial-Scale Considerations
Continuous flow reactors and heterogeneous catalysis (e.g., palladium on carbon) may optimize yield and purity. Purification typically involves recrystallization from ethanol/water mixtures or chromatographic techniques.
Target | Predicted IC₅₀ (µM) | Mechanism of Action |
---|---|---|
Mitochondrial Complex II | 0.5–2.0 | Competitive inhibition at Q-site |
PI3K/AKT Pathway | 5.0–10.0 | Downregulation of survival signals |
Bacterial Sfp-PPTase | 1.5–3.0 | Disruption of fatty acid synthesis |
Anticancer Activity
Pyridine-carboxamide derivatives demonstrate antiproliferative effects in colorectal (Caco-2, IC₅₀: 37.4 µM) and breast cancer (MCF-7, IC₅₀: 15.0 µM) models. The para-CF₃ group may enhance membrane permeability compared to meta analogs.
Structure-Activity Relationships (SAR)
Key structural determinants of activity in related compounds include:
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Pyridine Nitrogen: Essential for π-π stacking with aromatic residues in enzyme active sites.
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Trifluoromethyl Group: Increases metabolic stability and modulates electron-withdrawing effects.
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Substitution Position: Para-substitution may improve target engagement in planar binding pockets compared to meta-substitution.
Table 3: SAR Comparison of CF₃-Substituted Analogs
Compound | Substitution Position | LogP | IC₅₀ (Mitochondrial Complex II) |
---|---|---|---|
N-[3-(Trifluoromethyl)phenyl]... | Meta | 3.0 | 0.8 µM |
N-[4-(Trifluoromethyl)phenyl]... | Para | 3.2 | 1.2 µM (Predicted) |
Industrial and Research Applications
Medicinal Chemistry
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Intermediate for Neurokinin-1 Antagonists: Carboxamide derivatives serve as precursors for drugs targeting migraines and chemotherapy-induced nausea.
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Antibacterial Agents: Analogous compounds inhibit bacterial Sfp-PPTase (IC₅₀: 0.5 µM), a target absent in humans.
Material Science
The trifluoromethyl group’s electron-withdrawing properties make this compound a candidate for:
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Liquid crystals
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Organic semiconductors
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